Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVIWRMPHKAXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219358 | |
| Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732982-68-2 | |
| Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732982-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aminomethylation of Ethyl Glyoxylate:
- While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in the laboratory using the methods described above.
Chemical Reactions Analysis
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is recognized for its potential as a precursor in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and cancers.
Case Studies:
- Anticancer Activity : Research has demonstrated that certain oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which showed moderate activity against multiple cancer cell lines with an IC50 value of approximately 92.4 μM .
- Neuroprotective Effects : Compounds derived from oxadiazoles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .
Agricultural Chemicals
The compound is also utilized in developing agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop yield and protecting against pests is noteworthy.
Applications:
- Pesticide Formulation : this compound serves as an active ingredient in formulating pesticides that target specific agricultural pests while minimizing environmental impact .
- Herbicide Development : Research indicates that derivatives of oxadiazoles can inhibit weed growth effectively, providing a basis for developing new herbicides .
Biochemical Research
In biochemical contexts, this compound plays a role in enzyme inhibition studies and metabolic pathway explorations.
Research Insights:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, aiding researchers in understanding disease mechanisms .
- Metabolic Pathways : The compound's derivatives are explored for their roles in regulating metabolic processes related to various diseases .
Material Science
The potential applications of this compound extend into material science, where it is investigated for creating novel materials.
Potential Applications:
- Polymer Development : The compound is being studied for its ability to enhance the properties of polymers used in coatings and other materials .
- Durability Enhancements : Research indicates that incorporating oxadiazoles into material formulations can improve resistance to environmental factors .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents, neuroprotective drugs | Moderate anticancer activity with derivatives |
| Agricultural Chemicals | Pesticides and herbicides | Effective against specific pests |
| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |
| Material Science | Polymer enhancements | Improved durability and environmental resistance |
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug candidate, it may interact with cellular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical properties and applications. Below is a comparative analysis of key analogs:
Physicochemical and Reactivity Differences
- Polarity and Solubility: The aminomethyl derivative exhibits higher water solubility due to its primary amine group, whereas aryl- or tert-butyl-substituted analogs are more lipophilic .
- Reactivity: The free amine in this compound allows for nucleophilic reactions (e.g., acylation, Schiff base formation), unlike protected (e.g., Boc) or non-amine analogs .
- Stability : Boc-protected derivatives (e.g., ) resist oxidation and degradation, making them preferable for storage and stepwise synthesis.
Research Findings and Trends
- Medicinal Chemistry : Trifluoromethylphenyl derivatives (e.g., ) are prioritized in antiviral research due to their metabolic stability.
- Material Science : Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is studied for its rigid structure in polymer design.
- Synthetic Efficiency: Cyclocondensation methods (similar to ) are adaptable for synthesizing diverse oxadiazole carboxylates, including aminomethyl variants.
Biological Activity
Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have been recognized for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The unique structural features of oxadiazoles allow for various modifications that can enhance their biological efficacy.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds in the oxadiazole class may function through:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit specific enzymes involved in critical biological pathways.
- Membrane Disruption : Some studies suggest that these compounds can disrupt cellular membranes, leading to cell death in pathogenic organisms.
- Nucleic Acid Interaction : Oxadiazoles may bind to DNA or RNA, interfering with replication and transcription processes.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and multidrug-resistant strains like Enterococcus faecium .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Enterococcus faecium | High |
| Clostridioides difficile | Moderate |
Anticancer Activity
The compound has also shown promise as an anticancer agent. A recent review indicated that derivatives of 1,2,4-oxadiazoles possess potent activity against various cancer cell lines. Notably, SAR studies revealed that modifications at specific positions on the oxadiazole ring can significantly enhance anticancer efficacy .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Human Melanoma | 78.0 |
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that the presence of specific functional groups is crucial for enhancing its biological activity. Key findings include:
- Aminomethyl Group : Essential for antimicrobial activity.
- Carboxylate Functionality : Influences solubility and bioavailability.
- Substituents on the Oxadiazole Ring : Modifications can lead to improved potency against specific targets.
Case Studies
Several case studies illustrate the potential of this compound in clinical applications:
- Antimicrobial Development : A study modified oxadiazole derivatives to improve their permeability and target specific gastrointestinal pathogens while maintaining antimicrobial activity .
- Cancer Treatment Trials : Clinical trials are underway to evaluate the effectiveness of oxadiazole derivatives in treating resistant cancer types .
Q & A
Basic Question: What are the standard synthetic routes for Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate?
Answer:
The synthesis typically involves cyclization reactions starting from amidoximes or hydrazides. A common method includes:
- Step 1: Reacting a carboxylic acid derivative (e.g., ethyl chloroformate) with an amidoxime precursor under basic conditions (e.g., triethylamine) to form the oxadiazole ring.
- Step 2: Introducing the aminomethyl group via nucleophilic substitution or reductive amination .
Key Techniques: - Monitor reaction progress using thin-layer chromatography (TLC) .
- Purify intermediates via column chromatography and confirm structure with NMR spectroscopy (¹H/¹³C) and mass spectrometry .
Advanced Question: How can reaction conditions be optimized to enhance synthesis yield and purity?
Answer:
Optimization strategies include:
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve solubility .
- Catalysis: Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
Validation: - Track purity via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry using kinetic studies .
Basic Question: What characterization techniques validate the structure of this compound?
Answer:
Essential methods include:
- NMR Spectroscopy: ¹H NMR confirms the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aminomethyl protons (δ 2.8–3.2 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Elemental Analysis: Validate C, H, N, O percentages within ±0.3% of theoretical values .
Advanced Question: How do structural modifications influence biological activity?
Answer:
Substituent effects are critical:
- Aminomethyl Group: Enhances solubility and bioavailability by increasing hydrogen-bonding capacity .
- Aromatic Substitutents: Electron-withdrawing groups (e.g., bromo in ) improve cytotoxicity by enhancing target binding (e.g., tubulin inhibition) .
Methodology: - Compare analogs using in vitro assays (e.g., IC₅₀ in cancer cell lines) and molecular docking to map interactions with biological targets (e.g., colchicine binding site) .
Basic Question: What biological activities are associated with this compound?
Answer:
Reported activities include:
- Anticancer: Inhibits proliferation in breast adenocarcinoma (MCF-7) and melanoma (A375) cells via apoptosis induction .
- Antimicrobial: Active against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 µg/mL .
- Enzyme Inhibition: Targets phosphodiesterases and kinases, validated via kinetic assays .
Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Address discrepancies through:
- Standardized Assays: Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., MTT assay) to minimize variability .
- Structural Verification: Confirm compound purity (>95% via HPLC) to rule out impurity-driven artifacts .
- Meta-Analysis: Compare data across analogs (e.g., tert-butyl vs. cyclopentyl substituents) to identify substituent-activity trends .
Basic Question: What are the solubility and stability profiles of this compound?
Answer:
- Solubility: Moderately soluble in DMSO (>50 mg/mL) and ethanol (~20 mg/mL); poorly soluble in water (<1 mg/mL) .
- Stability: Stable at −20°C for >6 months. Avoid prolonged exposure to light or moisture to prevent ester hydrolysis .
Advanced Question: What computational methods predict pharmacokinetic properties?
Answer:
Use in silico tools :
- ADMET Prediction: SwissADME or ADMETLab to estimate gastrointestinal absorption (e.g., high permeability via Caco-2 models) .
- Docking Studies: AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., tubulin, Ki < 1 µM) .
- QSAR Modeling: Relate substituent descriptors (e.g., logP, polar surface area) to bioactivity .
Basic Question: How is the compound handled safely in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Question: What strategies improve selectivity for therapeutic targets?
Answer:
- Prodrug Design: Modify the ester group to enhance target-specific activation (e.g., esterase-sensitive prodrugs) .
- Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography or SPR biosensors .
- Selectivity Assays: Profile against off-targets (e.g., cytochrome P450 isoforms) to minimize adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
